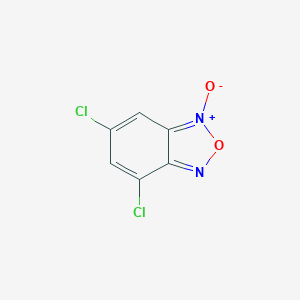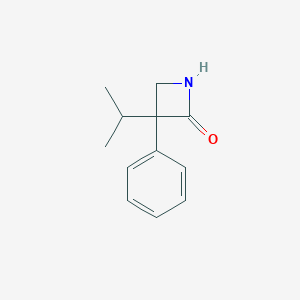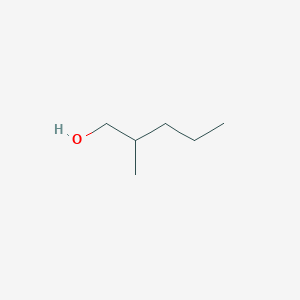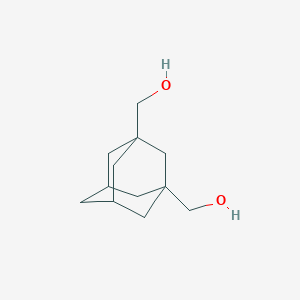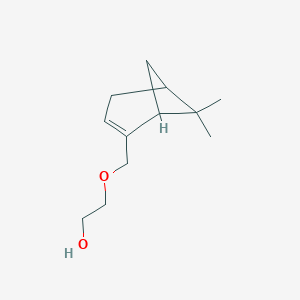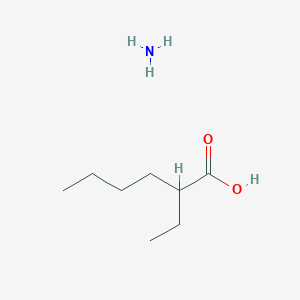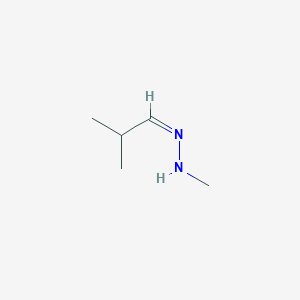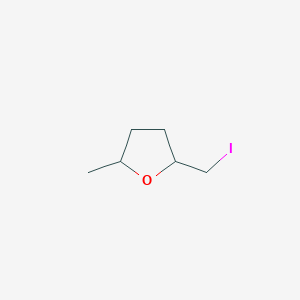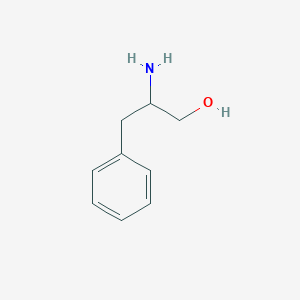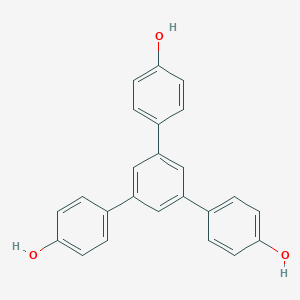![molecular formula C16H16N2 B095989 1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole CAS No. 16571-53-2](/img/structure/B95989.png)
1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole, also known as melatonin agonist 1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole acts as a 1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole receptor agonist. It binds to the 1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole receptors in the brain and modulates the release of neurotransmitters, such as dopamine and serotonin. This results in the regulation of various physiological processes, including circadian rhythm, sleep-wake cycle, and immune function.
生化和生理效应
1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, regulate immune function, and improve cognitive function. It has also been shown to have a role in the regulation of circadian rhythm and sleep-wake cycle.
实验室实验的优点和局限性
1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole has several advantages for lab experiments. It is a potent and selective 1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole receptor agonist, which allows for the specific targeting of the 1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole receptors. It also has good bioavailability and can easily cross the blood-brain barrier. However, one of the limitations is the lack of standardized protocols for its use in lab experiments.
未来方向
There are several future directions for the research on 1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole. One of the areas of interest is its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is its role in the regulation of the immune system and its potential use in the treatment of autoimmune diseases. Further studies are also needed to optimize the synthesis methods and develop standardized protocols for its use in lab experiments.
In conclusion, 1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole is a promising chemical compound that has potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore its potential in the treatment of various diseases and to optimize its use in lab experiments.
合成方法
1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole can be synthesized using various methods. One of the commonly used methods is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde. This reaction results in the formation of an iminium ion, which undergoes cyclization to form the indole ring. The addition of a pyridine group to the indole ring is achieved through a subsequent Friedländer reaction.
科学研究应用
1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and antioxidant properties. It has also been shown to have potential in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression.
属性
CAS 编号 |
16571-53-2 |
|---|---|
产品名称 |
1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole |
分子式 |
C16H16N2 |
分子量 |
236.31 g/mol |
IUPAC 名称 |
1-methyl-3-(2-pyridin-4-ylethyl)indole |
InChI |
InChI=1S/C16H16N2/c1-18-12-14(15-4-2-3-5-16(15)18)7-6-13-8-10-17-11-9-13/h2-5,8-12H,6-7H2,1H3 |
InChI 键 |
KBVLDCQJRKDAMF-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)CCC3=CC=NC=C3 |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)CCC3=CC=NC=C3 |
其他 CAS 编号 |
16571-53-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



